Tamatinib

Catalog No.
S548135
CAS No.
841290-80-0
M.F
C22H23FN6O5
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamatinib

CAS Number

841290-80-0

Product Name

Tamatinib

IUPAC Name

6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C22H23FN6O5

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C22H23FN6O5/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30)

InChI Key

NHHQJBCNYHBUSI-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

R 406, R406, R406, Tamatinib

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C

Description

The exact mass of the compound 6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is 470.1714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Fibrosis Activity of Pyrimidine Derivatives

Field: Medicinal Chemistry

Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).

Method: The compounds were synthesized and their anti-fibrotic activities were evaluated by comparing their effects with those of Pirfenidone and Bipy55′DC.

Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Fluorometabolite from Streptomyces sp. MA37

Field: Microbiology and Biochemistry

Application: Discovery of a new fluorometabolite in the soil bacterium Streptomyces sp. MA37.

Method: Exogenous addition of 5-fluoro-5-deoxy-D-ribose (5-FDR) into the cell free extract of MA37 was used to identify new fluorometabolites.

Results: (2R3S4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) has been discovered as a new fluorometabolite in the soil bacterium Streptomyces sp. MA37 .

Selective Fluorination of 2-Aminopyrimidine Derivatives

Field: Organic Chemistry

Application: Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3.

Method: The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines. This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivity .

Results: This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivity .

Green Light-Emitting Tb (III) Complexes

Field: Optoelectronics

Application: Luminescent Tb (III) complexes with organic ligands have shown great potential for use in optoelectronic devices due to their strong luminescence, long emission lifetimes, and narrow emission bands .

Method: The complex was characterized using UV–visible spectroscopy (UV–Vis), elemental analysis, Fourier-transform infrared spectroscopy (FTIR), thermal studies, mass spectrometry, powder x-ray diffraction studies (PXRD), and photoluminescence (PL) spectroscopy .

Results: The complex has a high quantum yield (ϕ Tb = 56.89%), longer lifetime period (τ obs = 0.892 ms), intrinsic quantum yield (η Tb = 29.73%), and radiative rate and green luminescence with a radiative decay rate of ( KRad) 6.36 × 10 2 s −1 .

Synthesis of Fluorinated Imatinib Base

Application: Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 is presented .

Method: The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines .

Results: This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities . 5-Fluoro-4- (pyridin-3-yl)-2-aminopyrimidine was transformed into 5-fluoro- N - (2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine in the synthesis of fluorinated imatinib base .

Tamatinib, also known as R406, is a synthetic organic compound classified as an ATP-competitive inhibitor of spleen tyrosine kinase (Syk). It plays a crucial role in the signaling pathways of various immune cells, including B lymphocytes and macrophages. By inhibiting Syk, tamatinib reduces the activation of these immune cells, which is particularly beneficial in treating autoimmune diseases and conditions characterized by excessive immune responses. The molecular formula for tamatinib is C22H23FN6O5, with a molar mass of approximately 470.45 g/mol .

Tamatinib functions primarily through competitive inhibition of ATP binding at the active site of the Syk enzyme. This inhibition disrupts downstream signaling pathways activated by various receptors, including B-cell receptors and Fc receptors. The resulting effect is a decrease in the activation of monocytes, macrophages, and B lymphocytes, leading to reduced inflammation and autoimmune activity .

Tamatinib exhibits significant biological activity as an immunomodulator. Its primary mechanism involves blocking Syk-dependent signaling pathways, which are critical for immune cell activation and function. In preclinical studies, tamatinib has demonstrated efficacy in reducing immune complex-mediated inflammation and has been shown to induce apoptosis in senescent cells, suggesting its potential as a senolytic agent . Additionally, it has been studied for its effectiveness in treating conditions such as immune thrombocytopenic purpura and IgA nephropathy .

The synthesis of tamatinib involves multiple steps starting from simpler organic compounds. The process typically includes:

  • Formation of key intermediates: Initial reactions create intermediate compounds that contain the necessary functional groups.
  • Coupling reactions: These intermediates are then coupled using various coupling agents to form the core structure of tamatinib.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

Specific details on the exact synthetic routes are proprietary to pharmaceutical companies but generally follow established organic synthesis protocols .

Tamatinib is primarily indicated for:

  • Autoimmune Diseases: It is used in the treatment of immune thrombocytopenic purpura, where it helps increase platelet counts by inhibiting Syk-mediated destruction of platelets.
  • IgA Nephropathy: Research indicates potential benefits in managing this kidney disease by modulating immune responses.
  • Cancer Therapy: Due to its ability to inhibit Syk, tamatinib is being explored for use in various malignancies associated with aberrant immune signaling .

Tamatinib has been studied for its interactions with various biological pathways and other compounds:

  • Spleen Tyrosine Kinase Inhibition: It selectively inhibits Syk without significantly affecting other kinases, making it a targeted therapy for conditions involving excessive immune activation .
  • Senolytic Activity: Recent studies suggest that tamatinib can induce apoptosis in senescent cells by inhibiting specific signaling pathways, such as focal adhesion kinase and p38 mitogen-activated protein kinase .
  • Drug Interactions: As with many pharmaceuticals, tamatinib may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with tamatinib. Here are some notable examples:

Compound NameMolecular FormulaMechanism of ActionUnique Features
FostamatinibC23H26FN6O9PSpleen Tyrosine Kinase InhibitorProdrug form that converts to tamatinib
NintedanibC22H24N4O4STyrosine Kinase InhibitorBroad-spectrum kinase inhibitor used in cancer therapy
AcalabrutinibC22H24N6O3Bruton's Tyrosine Kinase InhibitorSelectively targets Bruton's kinase involved in B-cell signaling

Tamatinib's uniqueness lies in its specific targeting of spleen tyrosine kinase while minimizing effects on other kinases involved in different signaling pathways. This selectivity may lead to fewer side effects compared to broader-spectrum inhibitors like nintedanib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

470.17139602 g/mol

Monoisotopic Mass

470.17139602 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RC3A285J2G

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

841290-80-0

Wikipedia

Tamatinib

Dates

Modify: 2023-08-15
1: Lhermusier T, van Rottem J, Garcia C, Xuereb JM, Ragab A, Martin V, Gratacap MP, Sié P, Payrastre B. The Syk-kinase inhibitor R406 impairs platelet activation and monocyte tissue factor expression triggered by heparin-PF4 complex directed antibodies. J Thromb Haemost. 2011 Oct;9(10):2067-76. doi: 10.1111/j.1538-7836.2011.04470.x. PubMed PMID: 21848694.
2: Sweeny DJ, Li W, Grossbard E, Lau DT. Contribution of gut bacteria to the metabolism of the spleen tyrosine kinase (Syk) inhibitor R406 in cynomolgus monkey. Xenobiotica. 2010 Jun;40(6):415-23. doi: 10.3109/00498251003734244. PubMed PMID: 20415544.
3: Sweeny DJ, Li W, Clough J, Bhamidipati S, Singh R, Park G, Baluom M, Grossbard E, Lau DT. Metabolism of fostamatinib, the oral methylene phosphate prodrug of the spleen tyrosine kinase inhibitor R406 in humans: contribution of hepatic and gut bacterial processes to the overall biotransformation. Drug Metab Dispos. 2010 Jul;38(7):1166-76. doi: 10.1124/dmd.110.032151. Epub 2010 Apr 6. PubMed PMID: 20371637.
4: Quiroga MP, Balakrishnan K, Kurtova AV, Sivina M, Keating MJ, Wierda WG, Gandhi V, Burger JA. B-cell antigen receptor signaling enhances chronic lymphocytic leukemia cell migration and survival: specific targeting with a novel spleen tyrosine kinase inhibitor, R406. Blood. 2009 Jul 30;114(5):1029-37. doi: 10.1182/blood-2009-03-212837. Epub 2009 Jun 2. PubMed PMID: 19491390.
5: Spalton JC, Mori J, Pollitt AY, Hughes CE, Eble JA, Watson SP. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets. J Thromb Haemost. 2009 Jul;7(7):1192-9. doi: 10.1111/j.1538-7836.2009.03451.x. Epub 2009 Apr 24. PubMed PMID: 19422460.
6: Zhu Y, Herlaar E, Masuda ES, Burleson GR, Nelson AJ, Grossbard EB, Clemens GR. Immunotoxicity assessment for the novel Spleen tyrosine kinase inhibitor R406. Toxicol Appl Pharmacol. 2007 Jun 15;221(3):268-77. Epub 2007 Mar 31. PubMed PMID: 17490694.
7: Braselmann S, Taylor V, Zhao H, Wang S, Sylvain C, Baluom M, Qu K, Herlaar E, Lau A, Young C, Wong BR, Lovell S, Sun T, Park G, Argade A, Jurcevic S, Pine P, Singh R, Grossbard EB, Payan DG, Masuda ES. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. J Pharmacol Exp Ther. 2006 Dec;319(3):998-1008. Epub 2006 Aug 31. PubMed PMID: 16946104.

Explore Compound Types